N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide
Description
The compound N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide features a thiazole core linked via a thioether bridge to an acetamide group. Key substituents include a 4-fluorophenyl moiety on the acetamide nitrogen and a phenylaminoethyl ketone group on the thiazole ring.
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S2/c20-13-6-8-15(9-7-13)22-18(25)12-27-19-23-16(11-26-19)10-17(24)21-14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQYKNGVZGPHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide, also known by its CAS number 942001-15-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Thiazole moiety : Known for its diverse biological activities.
- Acetamide functional group : Contributes to the compound's pharmacological profile.
The molecular formula for this compound is , with a molecular weight of 469.5 g/mol .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity :
-
Anticancer Activity :
- The compound has been evaluated for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). The Sulforhodamine B (SRB) assay revealed that certain derivatives possess potent anticancer activity, potentially making them candidates for further development in cancer therapy .
- Mechanism of Action :
Case Studies
Case Study 1: Antimicrobial Efficacy
A study focusing on thiazole derivatives found that compounds with structural similarities to this compound exhibited significant antimicrobial activity against various pathogens. The study employed a turbidimetric method to assess the minimum inhibitory concentrations (MICs), revealing that these compounds could serve as potential leads in antibiotic development.
Case Study 2: Anticancer Screening
In another investigation, derivatives were synthesized and screened for their anticancer effects on MCF7 cells. The results indicated that specific modifications to the thiazole structure enhanced cytotoxicity, suggesting that further optimization could yield more effective anticancer agents.
Data Table: Biological Activity Overview
| Activity Type | Assay Method | Target Organism/Cell Line | Results |
|---|---|---|---|
| Antimicrobial | Turbidimetric method | Various bacteria and fungi | Significant inhibition observed |
| Anticancer | SRB assay | MCF7 breast cancer cells | Potent cytotoxicity noted |
| Molecular Docking | Schrodinger software | Various protein targets | Strong binding affinity detected |
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer properties, making it a candidate for further research in oncology.
Mechanism of Action:
- Thiazole derivatives are known to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Molecular docking studies have indicated that this compound interacts with specific cancer cell receptors, enhancing its anticancer efficacy.
Case Studies:
- In vitro assays have demonstrated that N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The IC50 values for these cell lines ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens.
Evaluation:
Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer metabolism.
Target Enzymes:
Thiazole derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells.
Potential Therapeutic Uses
Given its biological activity profile, this compound may have potential therapeutic applications in:
- Cancer treatment as a chemotherapeutic agent.
- Antimicrobial treatments for bacterial infections.
Research Findings and Future Directions
Ongoing research is focused on optimizing the chemical structure of this compound to enhance its potency and selectivity against target cells while minimizing side effects. Further studies are needed to explore its pharmacokinetics and pharmacodynamics in vivo.
Comparison with Similar Compounds
Coumarin-Linked Thiazole Derivatives
Example Compound :
- N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (5) () Structural Differences: Replaces the thiazole-thioether bridge with a coumarin ring fused to the thiazole. Physicochemical Data: Yield (89%), m.p. 206–211°C, IR bands for C=O (1715 cm⁻¹) and NH (2922 cm⁻¹) .
Key Comparison :
Halogen-Substituted Thiazole Acetamides
Example Compounds :
- 2-((4-chlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6) () Structural Differences: Substitutes 4-fluorophenyl with 4-chlorophenyl. Physicochemical Data: Similar yield and melting point to compound 5, with IR bands indicative of halogen presence .
Key Comparison :
- Compound 30’s piperazine moiety enhances solubility, a feature absent in the target compound.
Triazole-Containing Analogs
Example Compounds :
- N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11d) () Structural Differences: Replaces the phenylaminoethyl group with a triazole-quinoxaline system. Synthesis: Click chemistry (azide-alkyne cycloaddition) used for triazole formation.
- N-((1-(2-Oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (4k) () Structural Differences: Combines triazole, benzoisothiazolone, and phenylaminoethyl groups. Biological Relevance: Inhibits dengue and West Nile virus proteases. Physicochemical Data: Yield (74%), m.p. 176–178°C .
Key Comparison :
- The target compound’s thiazole-thioether system may offer greater rigidity compared to triazole-containing analogs.
Piperazine-Linked Thiazole Derivatives
Example Compounds :
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) () Structural Differences: Features a piperazine ring with 4-methoxyphenyl and p-tolyl groups. Physicochemical Data: Yield (75%), m.p. 289–290°C .
Key Comparison :
- Piperazine derivatives (e.g., 13, 30) generally exhibit improved solubility and pharmacokinetic profiles due to their basic nitrogen atoms, a contrast to the target compound’s neutral thioether and amide groups.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects : Fluorine and chlorine substituents modulate lipophilicity and electronic properties, impacting target binding and metabolic stability. Piperazine rings enhance solubility, while coumarin systems improve planar stacking .
- Synthetic Strategies : Click chemistry () and nucleophilic substitution () are prevalent methods for introducing heterocycles and functional groups.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing the thiazole core in N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide?
- Methodological Answer : The thiazole ring can be synthesized via cyclization of 2-amino-4-substituted thiazole precursors with acetonitrile in the presence of anhydrous AlCl₃ . Alternatively, coupling reactions between thiol-containing intermediates (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) and chloroacetamide derivatives (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) in the presence of K₂CO₃ yield thioether-linked thiazole structures . Optimization of reaction time, solvent (ethanol or DMF), and stoichiometry is critical for reproducibility.
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Key signals include δ ~11.86 ppm (thiazole NH), δ ~8.61 ppm (thiazole CH), and aromatic proton splitting patterns to confirm substitution .
- IR : Peaks at ~1715 cm⁻¹ (amide C=O) and ~1602 cm⁻¹ (thiazole C=N) validate functional groups .
- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight and elemental composition accuracy .
Q. What are common pitfalls in achieving high yields during acetamide coupling reactions?
- Methodological Answer : Competing side reactions (e.g., hydrolysis of chloroacetamide intermediates) and incomplete thiolate anion formation can reduce yields. Using anhydrous conditions, controlled temperature (60–80°C), and excess K₂CO₃ improves reaction efficiency . Recrystallization from ethanol or acetonitrile enhances purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
